molecular formula C12H13N5O B235266 N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide

Cat. No. B235266
M. Wt: 243.26 g/mol
InChI Key: MLARHKRDTDBZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed to overcome the limitations of traditional NSAIDs, such as gastrointestinal and cardiovascular side effects.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Unlike traditional NSAIDs, N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide selectively targets COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been shown to reduce inflammation, pain, and fever in animal models of inflammatory diseases. The compound has also been shown to have a favorable safety profile, with no significant gastrointestinal or cardiovascular side effects observed in preclinical studies.

Advantages And Limitations For Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has several advantages over traditional NSAIDs in laboratory experiments. The compound is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in various disease conditions. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. One area of interest is the potential use of the compound in the treatment of chronic pain conditions, such as neuropathic pain. Another area of interest is the development of novel formulations of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide in humans.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide. This method is relatively simple and efficient, with a high yield of the desired product.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3-methylbenzamide

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

3-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C12H13N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3,(H,13,15,18)

InChI Key

MLARHKRDTDBZLL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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